Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active compounds. Its structure is characterized by the presence of a piperidine ring, a tert-butyl group, and a phenyl group, which can undergo various chemical transformations to yield a wide range of derivatives with potential pharmacological applications.
Synthesis Analysis
The synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate and its derivatives can be achieved through multiple synthetic routes. For instance, tert-butyl phenylazocarboxylates, which share structural similarities with the compound , can be modified through nucleophilic substitutions and radical reactions, leading to the formation of azocarboxamides and various aryl radicals . Additionally, the synthesis of related compounds, such as tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, has been reported using amination reactions with CuI, ethylene glycol, and potassium phosphate as catalysts . These methods highlight the potential synthetic pathways that could be adapted for the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is likely to exhibit features similar to those of related compounds. For example, the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been studied, revealing that bulky substituents can influence the molecule's conformation and intermolecular interactions . The presence of the tert-butyl group can also affect the molecule's packing in the solid state, as seen in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, where it prevents typical face-to-face π-interactions .
Chemical Reactions Analysis
The tert-butyl group and the piperidine ring in the compound's structure suggest that it can undergo various chemical reactions. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives have been synthesized through reactions with L-selectride, followed by the Mitsunobu reaction to yield stereoselective isomers . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a structurally related compound, has been synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate can be inferred from related compounds. For instance, the solubility and steric effects of the tert-butyl group have been discussed in the context of 4'-tert-butyl-2,2':6',2''-terpyridine, where it acts as a solubilizing and sterically demanding substituent . The stability of the tert-butyl group under various conditions is also noteworthy, as seen in the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, where the tert-butyl group was resistant to acidolysis .
Scientific Research Applications
1. Synthesis of Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, is a crucial intermediate in the synthesis of small molecule anticancer drugs. This compound is synthesized from piperidin-4-ylmethanol and used in developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer. These pathways play a vital role in cell growth and survival, making them significant targets for cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
2. Synthesis of Biologically Active Compounds
Tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino) -2methoxyphenyl) carbamate, another related compound, is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method has been developed for this compound, which involves acylation, nucleophilic substitution, and reduction processes (Zhao, Guo, Lan, & Xu, 2017).
3. Role in Drug Synthesis Processes
Compounds similar to Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, like tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, play a significant role in synthesizing novel protein tyrosine kinase Jak3 inhibitors. These compounds are synthesized through a series of steps, starting from 4-methylpyridinium, and are crucial for producing drugs like CP-690550 (Xin-zhi, 2011).
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate are currently unknown. This compound is structurally similar to other aminomethyl compounds, which often interact with various receptors or enzymes in the body
Mode of Action
Based on its structural similarity to other aminomethyl compounds, it may interact with its targets through hydrogen bonding or ionic interactions . The presence of the aminomethyl group could potentially allow for interactions with various biological targets, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate are currently unknown. Aminomethyl compounds often play roles in various biochemical pathways, including signal transduction, enzymatic reactions, and neurotransmission
Pharmacokinetics
The tert-butyl group is known to enhance lipophilicity, which could potentially improve the compound’s absorption and distribution . The presence of the aminomethyl group could also influence the compound’s metabolism and excretion .
Result of Action
Based on its structural similarity to other aminomethyl compounds, it may have a variety of effects, including modulation of receptor activity, alteration of enzymatic reactions, or influence on signal transduction pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including the presence of other drugs or substances, the state of the target cells, and individual patient factors .
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMYNEIUXQIVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441861 | |
Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
CAS RN |
158144-82-2 | |
Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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